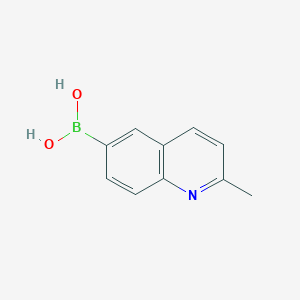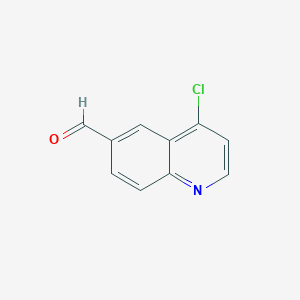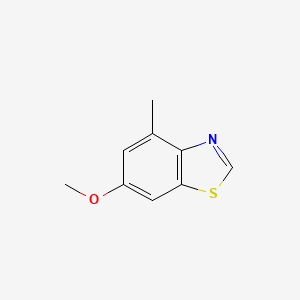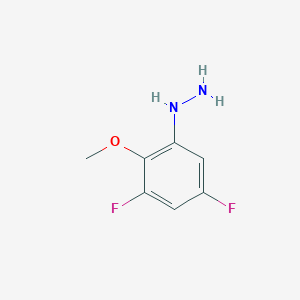
2-甲基喹啉-6-硼酸
描述
“2-Methylquinoline-6-boronic acid” is a chemical compound with the empirical formula C15H15BN2O4 and a molecular weight of 298.10 . It is a derivative of boronic acid and is often used in laboratory settings .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, such as “2-Methylquinoline-6-boronic acid”, often involves copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid . This method is known for its promising chemo- and regioselectivity and excellent functional-group tolerance .
Molecular Structure Analysis
The molecular structure of “2-Methylquinoline-6-boronic acid” is characterized by the presence of a boronic acid group attached to a 2-methylquinoline moiety .
Chemical Reactions Analysis
Boronic acids, including “2-Methylquinoline-6-boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are susceptible to side reactions in Suzuki-Miyaura (SM) couplings, including protodeboronation, oxidation, and palladium-catalyzed homocoupling .
Physical And Chemical Properties Analysis
“2-Methylquinoline-6-boronic acid” is a solid substance with a melting point of 208-213 °C . It should be stored at a temperature of 2-8°C .
科学研究应用
Comprehensive Analysis of 2-Methylquinoline-6-Boronic Acid Applications
2-Methylquinoline-6-boronic acid is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Sensing Applications: Boronic acids, including 2-Methylquinoline-6-boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . These compounds can be used to detect at the interface of the sensing material or within the bulk sample.
Biological Labelling: The key interaction of boronic acids with diols also allows for their use in biological labelling. This application is crucial for tracking and observing biological processes, providing insights into cellular functions and protein dynamics .
Protein Manipulation and Modification: Boronic acids are employed in the manipulation and modification of proteins. This includes altering proteins for research purposes, such as changing their charge or hydrophobicity to study protein interactions and functions .
Separation Technologies: The unique properties of boronic acids facilitate the separation of biomolecules. This is particularly useful in the purification of proteins and nucleic acids, where specific interactions can be exploited to isolate target molecules from complex mixtures .
Development of Therapeutics: 2-Methylquinoline-6-boronic acid has potential applications in the development of therapeutics. Its ability to interact with various biological molecules can be harnessed to create new drugs or to modify existing ones to enhance their efficacy or reduce side effects .
Controlled Release Systems: Incorporating boronic acids into polymers has led to the development of controlled release systems. Such systems can be used for the regulated delivery of insulin, showcasing the compound’s potential in diabetes treatment .
Electrophoresis of Glycated Molecules: Boronic acids are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and lipids, which are important biomarkers in various diseases .
Building Materials for Analytical Methods: Finally, 2-Methylquinoline-6-boronic acid can serve as a building material for microparticles and other analytical methods. This application is essential in the creation of new diagnostic tools and enhancing the capabilities of existing ones .
作用机制
The mechanism of action of boronic acids, including “2-Methylquinoline-6-boronic acid”, is often associated with their ability to form five-membered boronate esters with diols . This key interaction allows boronic acids to be used in various areas, from biological labeling and protein manipulation to the development of therapeutics .
安全和危害
“2-Methylquinoline-6-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
未来方向
Boronic acids, including “2-Methylquinoline-6-boronic acid”, are increasingly being utilized in diverse areas of research . Their success in Suzuki–Miyaura (SM) cross-coupling reactions has led to the development of a variety of boronic acid reagents tailored for specific SM coupling conditions . Furthermore, the interaction of boronic acids with diols has opened up various areas of application, ranging from biological labeling and protein manipulation to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .
属性
IUPAC Name |
(2-methylquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMHGLOKEZYGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-6-quinolinyl)boronic acid | |
CAS RN |
1092790-20-9 | |
| Record name | (2-methylquinolin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)
![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)



![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)
![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)
![4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1424208.png)